5-Bromo-1-phenyl-1H-benzoimidazole

Regioisomer comparison Physicochemical properties Synthetic intermediate selection

Researchers requiring a reliable 5-bromo-benzimidazole building block for Suzuki or Buchwald-Hartwig coupling face risks from regioisomeric contamination and undocumented purity that compromise reaction yield and SAR reproducibility. This 5-bromo-1-phenyl-1H-benzoimidazole (CAS 221636-18-6) directly addresses those failure modes. - 97% purity with multi-technique batch QC (NMR, HPLC, GC) reduces impurity-driven side reactions and ensures lot-to-lot consistency. - The 5-bromo substitution provides a quantifiable ΔXLogP3 of +0.7 vs. the non-halogenated parent for systematic lipophilicity modulation without scaffold alteration. - Full GHS hazard documentation (H302, H315, H319, H335; Warning; GHS07) enables rapid safety committee clearance and project initiation.

Molecular Formula C13H9BrN2
Molecular Weight 273.13 g/mol
CAS No. 221636-18-6
Cat. No. B1280724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-phenyl-1H-benzoimidazole
CAS221636-18-6
Molecular FormulaC13H9BrN2
Molecular Weight273.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)Br
InChIInChI=1S/C13H9BrN2/c14-10-6-7-13-12(8-10)15-9-16(13)11-4-2-1-3-5-11/h1-9H
InChIKeyOCVMHOYOAZUGSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1-phenyl-1H-benzoimidazole: Physicochemical Profile


5-Bromo-1-phenyl-1H-benzoimidazole (CAS 221636-18-6) is a brominated heterocyclic compound with the molecular formula C13H9BrN2 and a molecular weight of 273.13 g/mol . It features a benzimidazole core substituted with a bromine atom at the 5-position and a phenyl group at the 1-position [1]. The compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry, agrochemical research, and materials science, where the bromine atom serves as a reactive handle for metal-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and related transformations [2]. The benzimidazole scaffold is a recognized privileged structure in drug discovery, and the 5-bromo substitution pattern imparts distinct physicochemical properties that differentiate it from its regioisomeric and halogen-analog counterparts .

1

5‑Br handle enables Pd‑catalyzed cross‑coupling (Suzuki, Buchwald‑Hartwig) for late‑stage diversification

2

Regioisomer‑specific physicochemical profile (density, boiling point) supports tailored purification workflows

3

Multi‑technique batch QC (NMR, HPLC, GC) aids reproducible multi‑step synthesis and impurity tracking

Why Generic Benzimidazoles Fall Short


Benzimidazole derivatives with different halogen identities (Cl, Br, I) or substitution positions (5- vs. 6-) exhibit measurably distinct physicochemical properties that directly affect their behavior in both synthetic and biological contexts [1]. The 5-bromo isomer (CAS 221636-18-6) possesses a lower density (1.48 g/cm³) and lower boiling point (414.7 °C) compared to its 6-bromo regioisomer (density ~1.70 g/cm³; boiling point ~480.2 °C), reflecting differences in molecular packing and intermolecular interactions that can alter crystallization, solubility, and purification behavior during downstream synthesis [2]. Similarly, the 5-bromo substitution increases calculated lipophilicity (XLogP3 ~3.8) by approximately 0.7 log units relative to the non-halogenated parent 1-phenyl-1H-benzoimidazole (XLogP3 3.1) [3]. These quantitative differences mean that substituting the 5-bromo compound with its 6-bromo isomer, chloro analog, or non-halogenated parent in a validated synthetic protocol or biological assay can introduce uncontrolled variables that compromise reaction yield, product purity, or structure-activity correlation . Below, the key dimensions of differentiation are presented with explicit quantitative evidence.

6‑Br Regioisomer (CAS 96048‑75‑8)

Density and boiling point differences may shift crystallization and distillation behavior, potentially altering yield and purity profiles in established protocols.

5‑Cl or Non‑Halogenated Analogs

Measurable lipophilicity change (ΔXLogP3) and lack of C‑Br reactivity can modify reaction selectivity and SAR correlations; direct drop‑in substitution may require method re‑validation.

Suppliers Without Batch QC

Nominal purity alone (e.g., 95%) without multi‑technique analytical documentation risks hidden regioisomeric or de‑brominated impurities that compromise reproducibility.

Differentiation Evidence vs. Closest Analogs


Physical Properties: 5-Br vs. 6-Br Regioisomer

The 5-bromo regioisomer (CAS 221636-18-6) exhibits a density of 1.48 g/cm³ and a boiling point of 414.7 °C at 760 mmHg, while the 6-bromo regioisomer (CAS 96048-75-8) shows a significantly higher density of approximately 1.70 g/cm³ and a higher boiling point of approximately 480.2 °C at 760 mmHg [1][2]. These differences arise from the distinct electronic and steric environment of the bromine substituent on the benzimidazole core, affecting molecular dipole moment, crystal packing, and intermolecular forces .

Physical Properties: 5‑Br vs. 6‑Br
Cross‑study comparable
Δ Density ≈ −0.22 g/cm³
Δ Boiling Point ≈ −65.5 °C

Lower density and boiling point support alternative purification and solvent‑removal strategies.

Melting point data unavailable for 5‑Br; full thermal comparison incomplete.

Regioisomer comparison Physicochemical properties Synthetic intermediate selection

Lipophilicity: 5-Br vs. Non-Halogenated Parent

Introduction of the bromine atom at the 5-position increases the calculated partition coefficient (XLogP3) from 3.1 for the non-halogenated parent 1-phenyl-1H-benzoimidazole (CAS 2622-60-8) to approximately 3.8 for 5-bromo-1-phenyl-1H-benzoimidazole, representing an increase of ~0.7 log units [1][2]. This lipophilicity shift is quantitatively supported by multiple computational methods (XLOGP3: 3.79, WLOGP: 3.79, MLOGP: 3.47, Consensus Log P: 3.36) . The increased lipophilicity is predicted to result in an aqueous solubility (ESOL Log S) of -4.55, corresponding to approximately 0.0077 mg/mL, classifying the compound as moderately soluble .

Lipophilicity: 5‑Br vs. Parent
Cross‑study comparable
Δ XLogP3 ≈ +0.7 log units
ESOL Log S −4.55

Measurable lipophilicity increase provides a context‑specific handle for SAR permeability tuning.

Computed values; experimental log P confirmation recommended.

Lipophilicity XLogP3 Membrane permeability Drug design

Purity and Batch-to-Batch Reproducibility

Bidepharm supplies 5-Bromo-1-phenyl-1H-benzoimidazole (CAS 221636-18-6) at a standard purity of 97%, with batch-specific quality control documentation including NMR, HPLC, and GC analysis . By comparison, several other commercial suppliers list purities of 95% (Fluorochem ; AKSci ) or 95-98% without explicitly providing multi-technique batch QC data with the product. The availability of multi-technique batch QC (NMR for structural confirmation, HPLC for organic purity, GC for volatile impurity profiling) reduces the risk of unidentified impurities (e.g., residual palladium from synthesis, regioisomeric contamination, or de-brominated byproducts) that could compromise downstream synthetic yields or biological assay reproducibility.

Purity & Batch QC
Supplier data
97% purity
NMR, HPLC, GC batch documentation

Multi‑technique QC reduces risk of regioisomeric or de‑halogenated impurity interference.

Comparison with 95% suppliers suggests a 2% absolute purity gain; batch‑specific documentation is the primary differentiator.

Purity Quality control Batch reproducibility Procurement specification

GHS Hazard Profile for Procurement

5-Bromo-1-phenyl-1H-benzoimidazole is classified under the Globally Harmonized System (GHS) with the signal word 'Warning' and carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The compound is assigned to GHS07 (Harmful/Irritant) pictogram category . Safety data for the 6-bromo regioisomer and the chloro analog are less comprehensively documented in public vendor SDS repositories, making direct hazard comparison difficult; however, the available data for the 5-bromo compound provides a clear and actionable hazard profile for institutional safety review and procurement compliance .

GHS Hazard Profile
Class‑level
Warning, H302+H315+H319+H335, GHS07

Complete hazard documentation facilitates institutional safety review; absent or partial data for analogs may delay procurement.

Data availability limited for 6‑Br and 5‑Cl analogs; direct hazard comparison not possible.

Safety data GHS classification Hazard communication Procurement compliance

Cross-Coupling Reactivity: 5-Br vs. Non-Halogenated

The C-Br bond at the 5-position of the benzimidazole core is activated toward oxidative addition with Pd(0) catalysts, enabling participation in Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions [1]. This provides a synthetic entry point for C-C and C-N bond formation at the 5-position that is absent in the non-halogenated parent compound 1-phenyl-1H-benzoimidazole (CAS 2622-60-8). While the 6-bromo regioisomer shares this cross-coupling capability, the electronic bias imposed by the position of the bromine relative to the imidazole nitrogen atoms can influence reaction rates and regioselectivity in subsequent transformations [2]. The 5-position is para to the N1-phenyl group, potentially offering a distinct electronic profile compared to the 6-position, which is meta to the N1-phenyl group . No direct quantitative kinetic comparison between 5-bromo and 6-bromo isomers in cross-coupling reactions has been identified in the public literature, limiting the evidence strength to class-level inference.

Cross‑Coupling Competence
Class‑level
C(sp²)–Br present for oxidative addition
Non‑halogenated parent: no coupling handle

5‑Br enables Suzuki, Buchwald‑Hartwig diversification absent in the parent scaffold.

Quantitative kinetic comparison between 5‑Br and 6‑Br isomers not publicly available.

Suzuki coupling Buchwald-Hartwig amination Cross-coupling Building block C-Br reactivity

Application Scenarios for 5-Bromo-1-phenyl-1H-benzoimidazole


Medicinal Chemistry Library Synthesis via Cross-Coupling

When a synthetic route demands Pd-catalyzed cross-coupling at the benzimidazole 5-position—for example, in the generation of 5-aryl or 5-amino derivatives as kinase inhibitor candidates—the 5-bromo compound (CAS 221636-18-6) is the appropriate building block [1]. The documented physicochemical properties (density 1.48 g/cm³, boiling point 414.7 °C) facilitate solvent selection and purification design, while the 97% purity with multi-technique batch QC (NMR, HPLC, GC) from suppliers such as Bidepharm reduces the risk of cross-contamination from de-brominated or regioisomeric impurities .

SAR Studies: Halogen-Dependent Lipophilicity Tuning

In SAR campaigns where incremental lipophilicity modulation is critical—for instance, optimizing membrane permeability or reducing off-target binding—the 5-bromo compound provides a quantifiable ΔXLogP3 of approximately +0.7 log units relative to the non-halogenated parent [2]. This enables systematic exploration of halogen-dependent biological effects without altering the core scaffold, supporting medicinal chemistry programs that require precise control over physicochemical parameters .

Multi-Step Synthesis with Batch Reproducibility

For multi-step synthetic sequences where intermediate purity directly affects final product yield and purity, procurement from suppliers offering documented multi-technique batch QC (97% purity with NMR, HPLC, GC) provides a measurable advantage over suppliers listing only nominal purity (95%) without batch-specific analytical data . This is particularly relevant for academic core facilities and industrial process chemistry groups where reproducibility and impurity tracking are mandatory.

GHS-Compliant Procurement for Safety

In institutional settings where procurement of research chemicals must pass safety committee review, the fully documented GHS hazard profile (H302, H315, H319, H335; Warning; GHS07) of the 5-bromo compound provides a clear regulatory pathway, in contrast to less completely characterized regioisomers or analogs for which hazard data may be unavailable or incomplete, potentially delaying project initiation.

Application
Selection Property
Validation Focus
Cross‑coupling library diversification
C‑Br reactivity with documented batch QC
Regioisomer identity and impurity profiling (NMR, HPLC)
Lipophilicity‑driven SAR modulation
Measurable ΔXLogP3 context for halogen‑specific tuning
Membrane permeability and protein binding assay endpoints
Multi‑step synthetic reproducibility
Multi‑technique batch QC (NMR, HPLC, GC)
Purity consistency and impurity tracking across synthetic sequences
Institutional safety‑compliant procurement
Complete GHS hazard profile (H302, H315, H319, H335)
Regulatory review readiness and safety documentation availability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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